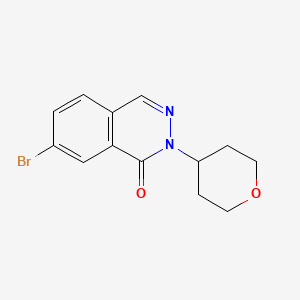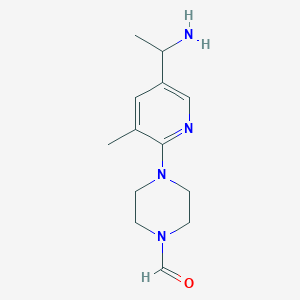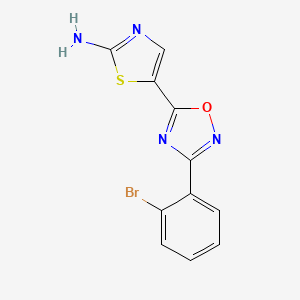
(R)-5-(Hydroxymethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-(hydroxyméthyl)morpholin-3-one est un composé chimique de formule moléculaire C5H9NO3. Il s'agit d'un dérivé de la morpholine, une amine hétérocyclique, et présente un groupe hydroxyméthyle attaché au cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-5-(hydroxyméthyl)morpholin-3-one implique généralement la réaction de la morpholine avec le formaldéhyde dans des conditions contrôlées. La réaction est réalisée en présence d'un catalyseur, tel qu'un acide ou une base, pour faciliter la formation du groupe hydroxyméthyle. Les conditions de réaction, y compris la température et le pH, sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans les environnements industriels, la production de (R)-5-(hydroxyméthyl)morpholin-3-one peut impliquer des procédés discontinus ou continus à grande échelle. L'utilisation de réacteurs avancés et de techniques de purification, telles que la distillation et la cristallisation, garantit une production efficace du composé. L'extensibilité du processus de synthèse est cruciale pour répondre aux exigences de diverses applications dans la recherche et l'industrie.
Analyse Des Réactions Chimiques
Types de réactions
(R)-5-(hydroxyméthyl)morpholin-3-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un dérivé d'acide carboxylique.
Réduction : Le composé peut être réduit pour former un alcool primaire.
Substitution : Le groupe hydroxyméthyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) ou les agents alkylants (par exemple, l'iodure de méthyle) sont employés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés d'acides carboxyliques.
Réduction : Alcools primaires.
Substitution : Divers dérivés de la morpholine substitués, selon les réactifs utilisés.
Applications de la recherche scientifique
(R)-5-(hydroxyméthyl)morpholin-3-one a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Investigué pour son rôle potentiel dans les processus biologiques et comme sonde pour étudier l'activité enzymatique.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (R)-5-(hydroxyméthyl)morpholin-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus biochimiques au sein des cellules. Le groupe hydroxyméthyle joue un rôle crucial dans son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
®-5-(Hydroxymethyl)morpholin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-6-(hydroxyméthyl)morpholin-3-one : Un composé étroitement lié avec un groupe hydroxyméthyle à une position différente sur le cycle morpholine.
Morpholine : Le composé parent sans le groupe hydroxyméthyle.
N-méthylmorpholine : Un dérivé avec un groupe méthyle attaché à l'atome d'azote.
Unicité
(R)-5-(hydroxyméthyl)morpholin-3-one est unique en raison de la position spécifique du groupe hydroxyméthyle, qui confère des propriétés chimiques et biologiques distinctes. Cet isomérie de position peut entraîner des différences de réactivité, d'affinité de liaison et de fonctionnalité globale par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(5R)-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |
Clé InChI |
FOJNXDWRHDVNIW-SCSAIBSYSA-N |
SMILES isomérique |
C1[C@H](NC(=O)CO1)CO |
SMILES canonique |
C1C(NC(=O)CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)







